molecular formula C21H6Br9N3O3 B7908510 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine CAS No. 56362-01-7

2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine

Cat. No.: B7908510
CAS No.: 56362-01-7
M. Wt: 1067.4 g/mol
InChI Key: BDFBPPCACYFGFA-UHFFFAOYSA-N
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Description

2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine: is a brominated triazine derivative known for its high bromine content and unique chemical properties. This compound is often used in various industrial applications, particularly as a flame retardant due to its ability to inhibit or resist the spread of fire.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine typically involves the reaction of 2,4,6-tribromophenol with cyanuric chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, under controlled temperature conditions to ensure the formation of the desired triazine derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of bromine atoms.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation and Reduction Reactions: These reactions may require oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of aminated triazine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine is used as a reagent in various organic synthesis reactions. Its high bromine content makes it useful in halogenation reactions and as a precursor for other brominated compounds .

Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s derivatives are studied for their potential biological activities. For instance, brominated triazines are explored for their antimicrobial and anticancer properties.

Industry: The primary industrial application of this compound is as a flame retardant. It is incorporated into polymers and textiles to enhance their fire resistance. The compound’s effectiveness in inhibiting combustion makes it valuable in manufacturing fire-resistant materials .

Mechanism of Action

The mechanism by which 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine exerts its flame-retardant effects involves the release of bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals generated during the burning of materials. This chain reaction helps in slowing down or stopping the spread of fire .

Comparison with Similar Compounds

Uniqueness: 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine stands out due to its high bromine content and its effectiveness as a flame retardant. Compared to other brominated compounds, it offers superior fire resistance and stability, making it a preferred choice in various industrial applications.

Properties

IUPAC Name

2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H6Br9N3O3/c22-7-1-10(25)16(11(26)2-7)34-19-31-20(35-17-12(27)3-8(23)4-13(17)28)33-21(32-19)36-18-14(29)5-9(24)6-15(18)30/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFBPPCACYFGFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)OC2=NC(=NC(=N2)OC3=C(C=C(C=C3Br)Br)Br)OC4=C(C=C(C=C4Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H6Br9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058695
Record name 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine
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Molecular Weight

1067.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid; Pellets or Large Crystals
Record name 1,3,5-Triazine, 2,4,6-tris(2,4,6-tribromophenoxy)-
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CAS No.

25713-60-4, 56362-01-7
Record name 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine
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Record name 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine
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Record name 1,3,5-Triazine, 2,4,6-tris(tribromophenoxy)-
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Record name 1,3,5-Triazine, 2,4,6-tris(2,4,6-tribromophenoxy)-
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Record name 1,3,5-Triazine, 2,4,6-tris(tribromophenoxy)-
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Record name 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine
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Record name 1,3,5-Triazine, 2,4,6-tris(2,4,6-tribromophenoxy)
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Record name 2,4,6-TRIS(2,4,6-TRIBROMOPHENOXY)-1,3,5-TRIAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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